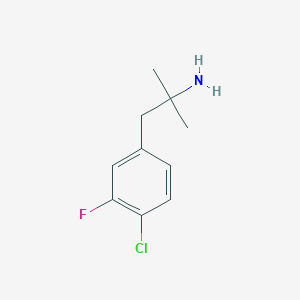
1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine
Vue d'ensemble
Description
1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine, also known as 4-Cl-3-FPhA, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of substituted amphetamines and has been found to possess certain biochemical and physiological effects that make it an interesting subject of study.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of analogues and derivatives of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine involves various chemical reactions aimed at creating compounds with potential therapeutic and industrial applications. Studies on its structural analysis using techniques like X-ray crystallography and NMR spectroscopy have contributed to understanding the molecular configuration and reactivity of these compounds.
- Design and Synthesis of Drug-like Libraries : Utilization of related chemical scaffolds in generating drug-like libraries for screening against diseases like cancer and parasitic infections shows no significant activity but opens pathways for designing targeted therapies (Kumar et al., 2015).
- Corrosion Inhibition : Synthesized amine derivatives have been evaluated as corrosion inhibitors, demonstrating protective properties on mild steel surfaces in corrosive environments (Boughoues et al., 2020).
- Crystal Structure Analysis : The detailed structural analysis of synthesized compounds provides insights into their potential applications, highlighting the importance of molecular interactions in determining their properties (Yu, 2014).
Antimicrobial and Anticancer Activity
The search for novel therapeutic agents has led to the exploration of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine derivatives for their potential antimicrobial and anticancer activities.
- Antibacterial and Antioxidant Properties : Certain derivatives have shown high antibacterial activity, suggesting their potential in developing new antibiotics (Арутюнян et al., 2012).
- Anticancer Studies : Research into the cytotoxic effects of novel compounds on cancer cell lines provides a foundation for future drug development aimed at targeted cancer therapies (Parthiban et al., 2011).
Material Science Applications
The unique properties of 1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine derivatives have also been explored in material science, particularly in the development of polymers and organic light-emitting diodes (OLEDs).
- Polymer Electrolytes : Synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reaction for potential applications in energy storage and conversion technologies (Kim et al., 2011).
- OLED Development : The use of related compounds in the fabrication of high-efficiency OLEDs demonstrates the potential of these materials in advancing display and lighting technologies (Li et al., 2015).
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN/c1-10(2,13)6-7-3-4-8(11)9(12)5-7/h3-5H,6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUNJMKWKKCFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=C(C=C1)Cl)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)-2-methylpropan-2-amine | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


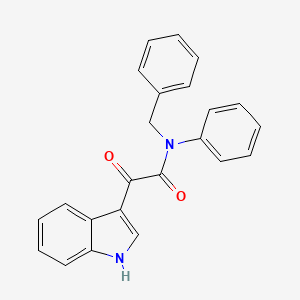
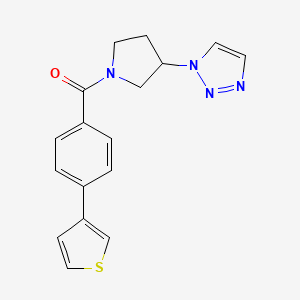
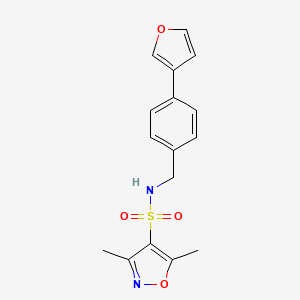
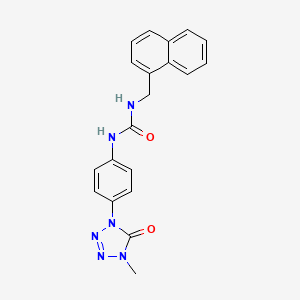
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2728397.png)
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine hydrochloride](/img/structure/B2728400.png)
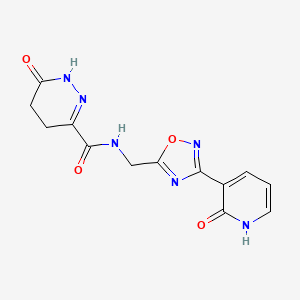
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(5-bromopyridin-3-yl)methanone](/img/structure/B2728403.png)
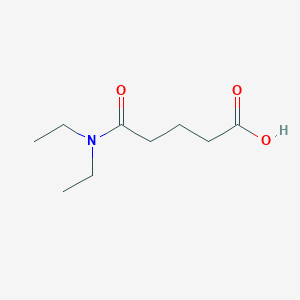


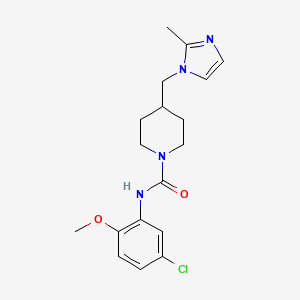
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(3-fluoro-4-methylphenyl)pyrazin-2(1H)-one](/img/structure/B2728411.png)
![2-{[1-(3-chloro-4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide](/img/structure/B2728412.png)